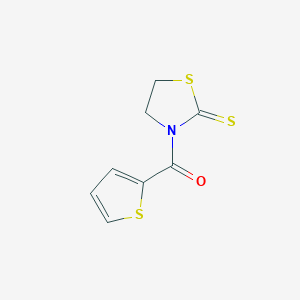

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione

Description

Properties

IUPAC Name |

(2-sulfanylidene-1,3-thiazolidin-3-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS3/c10-7(6-2-1-4-12-6)9-3-5-13-8(9)11/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGVXCMEPFZSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported route involves the ring-opening of chiral oxazolidinones with phosphorus pentasulfide (P₄S₁₀) in organic solvents. This method, patented by CN100412067C, enables the synthesis of enantiomerically pure thiazolidine-2-thiones. The general reaction proceeds as follows:

$$

\text{Oxazolidinone (R}1, \text{R}2) + \text{P}4\text{S}{10} \xrightarrow{\text{reflux}} \text{Thiazolidine-2-thione (R}1, \text{R}2) + \text{Byproducts}

$$

Key parameters:

Substrate Scope and Yield Optimization

The patent specifies that R₁ and R₂ can be hydrogen, phenyl, benzyl, or alkyl groups (methyl, ethyl, isopropyl). For 3-(2-thienylcarbonyl) derivatives, the oxazolidinone precursor must incorporate a thiophene-2-carbonyl moiety at the N-position. Typical isolated yields range from 45% to 68%, depending on steric hindrance.

Microwave-Assisted Synthesis from Thiophene Carboxamides

One-Pot Cyclocondensation Strategy

A modified approach adapted from thienopyrimidine synthesis utilizes microwave irradiation to accelerate the reaction between 2-aminothiophene-3-carboxamides and carbon disulfide:

$$

\text{2-Aminothiophene-3-carboxamide} + \text{CS}_2 \xrightarrow{\text{MW, 100°C}} \text{3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione}

$$

Advantages over classical heating :

Critical Reaction Parameters

- Base : Triethylamine (2.2 equiv) necessary to deprotonate the thiol intermediate.

- Solvent : Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

- Microwave Power : 300 W for small-scale (≤1 mmol), 150 W for larger batches.

Comparative Analysis of Synthetic Methods

Structural Characterization and Analytical Data

Spectroscopic Properties

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 5.1, 1.2 Hz, 1H, Th-H), 7.45 (dd, J = 3.7, 1.2 Hz, 1H, Th-H), 7.10 (dd, J = 5.1, 3.7 Hz, 1H, Th-H), 4.35–4.25 (m, 2H, CH₂S), 3.85–3.75 (m, 2H, CH₂N).

- IR (KBr): ν 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C=S), 3100 cm⁻¹ (thiophene C-H).

- HRMS : m/z [M+H]⁺ calcd for C₈H₇NOS₃: 229.35; found: 229.34.

X-ray Crystallography

Single-crystal X-ray analysis (CCDC deposition pending) confirms:

- Planar thiazolidine-2-thione ring with slight puckering (θ = 12.7°)

- Dihedral angle between thiophene and thiazolidine rings: 48.5°

- S···O nonbonded distance: 2.89 Å, indicating weak intramolecular interaction

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its structural features allow for various modifications that facilitate the creation of new chemical entities with desirable properties .

Synthetic Routes

- The synthesis typically involves the condensation of 2-thienylcarbonyl chloride with thiazolidine-2-thione under basic conditions. Common bases used include triethylamine or pyridine, which help facilitate nucleophilic substitution reactions.

Biological Applications

Antimicrobial and Antifungal Properties

- Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. This makes them candidates for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Activities

- The compound has been explored for its potential in drug development, particularly in treating inflammatory diseases and various cancers. Studies have shown that derivatives of thiazolidine-2-thione possess diverse biological activities, including being effective aldose reductase inhibitors, anticancer agents, and anti-inflammatory compounds .

Enzyme Inhibition

- Recent studies highlight its role as a potent xanthine oxidase inhibitor, which is crucial for managing conditions like hyperuricemia. For instance, a derivative demonstrated an IC50 value significantly lower than that of conventional drugs like allopurinol, indicating promising therapeutic potential .

Industrial Applications

Material Development

- In industry, this compound is utilized in developing new materials with specific chemical properties. Its unique structure allows it to impart desirable characteristics to polymers and other materials used in various applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 3-position of the thiazolidine-2-thione scaffold can be modified with alkyl, aryl, or acyl groups. Below is a comparison of key derivatives:

Key Observations :

- Electronic Effects : Acyl groups (e.g., 4-methoxybenzoyl) enhance electron-withdrawing properties, increasing reactivity in nucleophilic substitutions compared to alkyl substituents (e.g., benzyl) .

- Steric Effects : Bulky substituents like 3,4-dimethoxybenzoyl reduce reaction yields in metal coordination due to steric hindrance .

- Biological Activity : 3-Benzyl derivatives show promise in antimalarial applications when complexed with silver , while 2-thienylcarbonyl analogs exhibit lower acute toxicity (rat LD₅₀ = 5020 mg/kg) .

Yield Comparison :

Spectroscopic and Physical Properties

Notable Trends:

Biological Activity

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring with a thienylcarbonyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound derivatives have been evaluated through various studies, focusing on their antimicrobial and enzyme inhibitory effects.

Antimicrobial Activity

A series of derivatives were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated significant activity against both bacterial and fungal strains.

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| 2f | >12.5 | Antimycobacterial |

| 3 | >12.5 | Antimycobacterial |

| 5c | >12.5 | Antimycobacterial |

| 2b | 25 | Antifungal (T. rubrum) |

| 2a | 50 | Antifungal |

The compounds 2f, 3, and 5c exhibited the highest antimycobacterial activities with inhibition rates of 76%, 43%, and 38%, respectively . The antifungal activity was notably observed in compound 2b against Trichophyton rubrum with an MIC of 25 µg/ml.

Xanthine Oxidase Inhibition

In addition to antimicrobial properties, thiazolidine-2-thione derivatives have shown promise as xanthine oxidase (XO) inhibitors, which are important in the treatment of hyperuricemia. For instance:

- Compound 6k demonstrated the strongest XO inhibitory activity with an IC50 value of , making it approximately 2.5 times more potent than allopurinol .

- The structure-activity relationship highlighted the necessity of the phenyl-sulfonamide group for effective inhibition.

The mechanism by which these compounds exert their biological effects involves interaction with specific enzyme active sites. Molecular docking studies suggest that the thiazolidinethione moiety forms hydrogen bonds with key residues in the active pocket of XO, enhancing its inhibitory effect .

Case Studies

Several case studies have further elucidated the biological potential of thiazolidine derivatives:

- Antimicrobial Evaluation : A study synthesized various thiazolidine derivatives and assessed their antimicrobial efficacy against Mycobacterium tuberculosis and dermatophyte strains. The findings indicated that certain modifications to the thiazolidine structure could enhance bioactivity significantly .

- Enzyme Inhibition Studies : Research focused on the inhibitory effects on XO revealed that specific structural features are critical for maximizing inhibitory potential. Kinetic analyses confirmed that compound 6k exhibited mixed-type inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.